molecular formula C9H9Cl2NO2 B12584323 1H-Pyrrolo[1,2-a]azepine-5,8-dione, 6,7-dichloro-2,3,9,9a-tetrahydro- CAS No. 346701-48-2

1H-Pyrrolo[1,2-a]azepine-5,8-dione, 6,7-dichloro-2,3,9,9a-tetrahydro-

Cat. No.: B12584323
CAS No.: 346701-48-2
M. Wt: 234.08 g/mol
InChI Key: WTGWHRNGVGGFDV-UHFFFAOYSA-N
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Description

1H-Pyrrolo[1,2-a]azepine-5,8-dione, 6,7-dichloro-2,3,9,9a-tetrahydro- is a nitrogen-containing heterocyclic compound. This compound is part of a broader class of pyrroloazepines, which are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a fused pyrrole and azepine ring system, with additional chlorine substitutions and a dione functionality, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[1,2-a]azepine-5,8-dione, 6,7-dichloro-2,3,9,9a-tetrahydro- typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the N-acyliminium cyclization of hydroxylactams incorporated into the pyrroloisoxazole system can be used to form the core structure . This process often involves the use of Lewis acids such as BF3·Et2O or Sn(NTf2)4 to facilitate the cyclization reaction.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yields and purity, often requiring optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[1,2-a]azepine-5,8-dione, 6,7-dichloro-2,3,9,9a-tetrahydro- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: Chlorine atoms in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups in place of the chlorine atoms.

Scientific Research Applications

1H-Pyrrolo[1,2-a]azepine-5,8-dione, 6,7-dichloro-2,3,9,9a-tetrahydro- has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s potential bioactivity makes it a candidate for studies on its effects on biological systems, including antimicrobial and anticancer activities.

    Medicine: Due to its unique structure, it may be explored for drug development, particularly for its potential therapeutic properties.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[1,2-a]azepine-5,8-dione, 6,7-dichloro-2,3,9,9a-tetrahydro- is not fully understood. its structure suggests that it may interact with various molecular targets, such as enzymes or receptors, through its nitrogen-containing heterocyclic core. These interactions could modulate biological pathways, leading to its observed bioactivities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrolo[1,2-a]azepine-5,8-dione, 6,7-dichloro-2,3,9,9a-tetrahydro- is unique due to its specific substitutions and dione functionality, which may confer distinct bioactivities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

346701-48-2

Molecular Formula

C9H9Cl2NO2

Molecular Weight

234.08 g/mol

IUPAC Name

6,7-dichloro-2,3,9,9a-tetrahydro-1H-pyrrolo[1,2-a]azepine-5,8-dione

InChI

InChI=1S/C9H9Cl2NO2/c10-7-6(13)4-5-2-1-3-12(5)9(14)8(7)11/h5H,1-4H2

InChI Key

WTGWHRNGVGGFDV-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(=O)C(=C(C(=O)N2C1)Cl)Cl

Origin of Product

United States

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